molecular formula C23H19BrN2O4 B302092 N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302092
M. Wt: 467.3 g/mol
InChI Key: NBEUHRSUJGDURI-MXAYSNPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of naphthofuran, which is a heterocyclic compound that has been reported to possess various biological activities.

Mechanism of Action

The mechanism of action of N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the inhibition of various cellular processes. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and physiological effects:
N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cells. The compound also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of the compound. Another direction is the investigation of the compound's potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to identify its molecular targets.

Synthesis Methods

The synthesis of N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield.

Scientific Research Applications

N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to possess anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

Product Name

N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

N-[(Z)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C23H19BrN2O4/c1-3-29-20-11-14(10-18(24)22(20)28-2)13-25-26-23(27)21-12-17-16-7-5-4-6-15(16)8-9-19(17)30-21/h4-13H,3H2,1-2H3,(H,26,27)/b25-13-

InChI Key

NBEUHRSUJGDURI-MXAYSNPKSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC

Origin of Product

United States

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